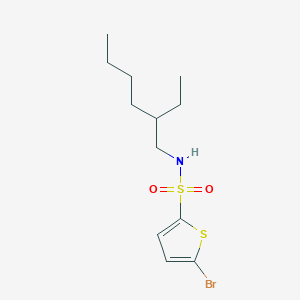![molecular formula C14H19N3O3S B262985 4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)
4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as NMS-P118, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. This compound is known to exhibit potent inhibitory effects on a range of enzymes, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
作用机制
The mechanism of action of 4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves the inhibition of the activity of various enzymes, including CAIX and 5-LOX. The sulfonamide group of this compound is known to bind to the active site of these enzymes, thereby preventing their activity. This inhibition leads to a reduction in the production of various metabolites, such as carbonic acid and leukotrienes, which are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the enzyme that it inhibits. Inhibition of CAIX activity has been shown to reduce the growth and metastasis of cancer cells, while inhibition of 5-LOX activity has been shown to reduce inflammation in various animal models. In addition, this compound has also been shown to exhibit anticonvulsant and neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of 4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its potent inhibitory effects on various enzymes, which makes it a promising candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
未来方向
There are several future directions for the study of 4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One potential direction is the development of novel anticancer drugs based on the inhibitory effects of this compound on CAIX activity. Another potential direction is the development of novel anti-inflammatory drugs based on the inhibitory effects of this compound on 5-LOX activity. In addition, further studies are needed to explore the potential neuroprotective effects of this compound in animal models of neurological disorders.
合成方法
The synthesis of 4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves the reaction of 4-cyano-N-(2-hydroxyethyl)benzenesulfonamide with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline solid that is typically purified by recrystallization from a suitable solvent.
科学研究应用
4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to exhibit potent inhibitory effects on the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity has been shown to reduce the growth and metastasis of cancer cells, making this compound a promising candidate for the development of novel anticancer drugs.
In addition to its anticancer properties, this compound has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators such as leukotrienes. Inhibition of 5-LOX activity has been shown to reduce inflammation in various animal models, making this compound a potential therapeutic agent for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
属性
分子式 |
C14H19N3O3S |
|---|---|
分子量 |
309.39 g/mol |
IUPAC 名称 |
4-cyano-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H19N3O3S/c15-12-13-2-4-14(5-3-13)21(18,19)16-6-1-7-17-8-10-20-11-9-17/h2-5,16H,1,6-11H2 |
InChI 键 |
WIDQQSDSSLNRGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)C#N |
规范 SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)


![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)



![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)




